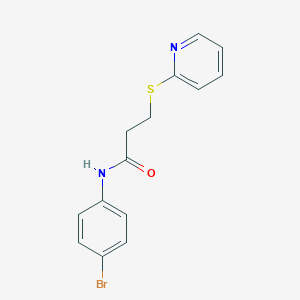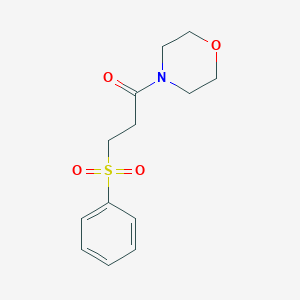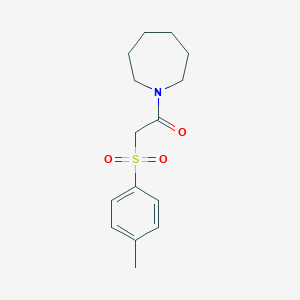![molecular formula C15H19N3O2S B285616 N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, commonly known as TBOA, is a compound that has been widely used in scientific research for its ability to block the activity of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in synaptic transmission and plasticity. TBOA is a potent inhibitor of glutamate transporters, which makes it an important tool for studying the role of glutamate in various physiological and pathological processes.
作用机制
TBOA acts as a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter protein other than the glutamate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels.
Biochemical and physiological effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the modulation of glutamate receptor activity. These effects have been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor, which allows for the precise modulation of glutamate levels in experimental systems. However, TBOA also has some limitations, including its non-specific effects on other transporters and receptors, as well as its potential toxicity at high concentrations.
未来方向
There are several future directions for research on TBOA and its role in glutamate transport and signaling. These include the development of more selective and potent glutamate transporter inhibitors, the investigation of the role of glutamate transporters in synaptic plasticity and learning, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors in neurological disorders.
合成方法
The synthesis of TBOA involves several steps, starting with the reaction of tert-butyl acrylate with 5-phenyl-1,3,4-oxadiazole-2-thiol to form N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield TBOA.
科学研究应用
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
分子式 |
C15H19N3O2S |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)16-12(19)9-10-21-14-18-17-13(20-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
InChI 键 |
VMVCDHDJAOZFAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)


![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)